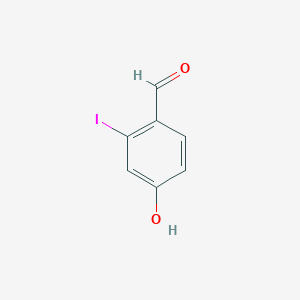
4-Fluoro-2-(pentyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(pentyloxy)aniline is an organic compound with the molecular formula C11H16FNO It is characterized by a fluorine atom and a pentyloxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(pentyloxy)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method starts with 4-fluoronitrobenzene, which undergoes nucleophilic substitution with pentanol in the presence of a base such as potassium carbonate. The resulting nitro compound is then reduced to the corresponding aniline using a reducing agent like iron powder in acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors for the substitution step and catalytic hydrogenation for the reduction step, ensuring efficient and scalable production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro precursor can be reduced to the aniline using various reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, due to the activating effect of the pentyloxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The primary aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-Fluoro-2-(pentyloxy)aniline has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its aniline structure.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other materials where specific functional groups are required.
Mechanism of Action
The mechanism by which 4-Fluoro-2-(pentyloxy)aniline exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, the aniline moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the pentyloxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-(Pentyloxy)aniline: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
4-Fluoro-2-methoxyaniline: Similar structure but with a methoxy group instead of a pentyloxy group, affecting its steric and electronic properties.
Uniqueness: 4-Fluoro-2-(pentyloxy)aniline is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating pentyloxy group. This combination can significantly influence its reactivity and the types of reactions it can undergo, making it a versatile compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-fluoro-2-pentoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPVGZYVGMRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)








![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)

